molecular formula C18H16N4O4S2 B11519071 4-{[(2-imino-4-oxo-3-{[(1E)-1-(thiophen-2-yl)ethylidene]amino}-1,3-thiazinan-6-yl)carbonyl]amino}benzoic acid

4-{[(2-imino-4-oxo-3-{[(1E)-1-(thiophen-2-yl)ethylidene]amino}-1,3-thiazinan-6-yl)carbonyl]amino}benzoic acid

Cat. No.: B11519071
M. Wt: 416.5 g/mol
InChI Key: JDFDZBYXBGQZBC-UGSXEAAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-IMINO-4-OXO-3-[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID is a complex organic compound that features a thiazine ring, a benzoic acid moiety, and a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-IMINO-4-OXO-3-[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazine Ring: This can be achieved by reacting a suitable amine with a thioamide under cyclization conditions.

    Introduction of the Thiophene Group: The thiophene moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.

    Formation of the Benzoic Acid Moiety: This can be done through a Friedel-Crafts acylation reaction, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-{2-IMINO-4-OXO-3-[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imine group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions can be carried out using reagents like sodium methoxide (NaOCH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-{2-IMINO-4-OXO-3-[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The unique electronic properties of the thiophene and thiazine rings make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for the construction of diverse chemical structures.

Mechanism of Action

The mechanism of action of 4-{2-IMINO-4-OXO-3-[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the disease or condition being targeted.

Comparison with Similar Compounds

Similar Compounds

    Thiazine Derivatives: Compounds with similar thiazine rings, such as phenothiazines, which are used as antipsychotic drugs.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, which are used in organic synthesis and materials science.

    Benzoic Acid Derivatives: Compounds such as 4-aminobenzoic acid, which is used in the synthesis of folic acid and other pharmaceuticals.

Uniqueness

What sets 4-{2-IMINO-4-OXO-3-[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID apart is the combination of these three functional groups in a single molecule, providing a unique set of chemical and physical properties that can be exploited in various applications.

Properties

Molecular Formula

C18H16N4O4S2

Molecular Weight

416.5 g/mol

IUPAC Name

4-[[2-imino-4-oxo-3-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazinane-6-carbonyl]amino]benzoic acid

InChI

InChI=1S/C18H16N4O4S2/c1-10(13-3-2-8-27-13)21-22-15(23)9-14(28-18(22)19)16(24)20-12-6-4-11(5-7-12)17(25)26/h2-8,14,19H,9H2,1H3,(H,20,24)(H,25,26)/b19-18?,21-10+

InChI Key

JDFDZBYXBGQZBC-UGSXEAAZSA-N

Isomeric SMILES

C/C(=N\N1C(=O)CC(SC1=N)C(=O)NC2=CC=C(C=C2)C(=O)O)/C3=CC=CS3

Canonical SMILES

CC(=NN1C(=O)CC(SC1=N)C(=O)NC2=CC=C(C=C2)C(=O)O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.